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Compound of Interest

Compound Name: 6-Iodoisoquinolin-3-amine

Cat. No.: B15229932 Get Quote

Disclaimer: Direct experimental data for 6-Iodoisoquinolin-3-amine is limited in publicly

available scientific literature. This guide has been compiled by leveraging established chemical

principles and data from structurally related analogs to provide a comprehensive overview for

research and drug development professionals. The information presented, particularly

regarding synthesis and specific properties, should be considered predictive.

Introduction
6-Iodoisoquinolin-3-amine is a halogenated amino-isoquinoline derivative. The isoquinoline

scaffold is a prominent structural motif found in numerous natural products and synthetic

compounds with a wide range of biological activities, including antimicrobial, anticancer, and

neurological effects[1][2]. The presence of an amino group at the 3-position and an iodine atom

at the 6-position is anticipated to significantly influence the molecule's physicochemical

properties and its interactions with biological targets. This guide provides a theoretical

framework for the chemical structure, properties, synthesis, and potential biological significance

of 6-Iodoisoquinolin-3-amine.

Chemical Structure and Properties
The chemical structure of 6-Iodoisoquinolin-3-amine features a bicyclic aromatic system

composed of a benzene ring fused to a pyridine ring, with an iodine substituent on the benzene

ring and an amino group on the pyridine ring.

Predicted Physicochemical Properties
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The following table summarizes the predicted and known properties of 6-Iodoisoquinolin-3-
amine and its parent compounds, 3-Aminoisoquinoline and 6-Iodoisoquinoline. These

predicted values are based on computational models and data from similar structures.

Property
6-Iodoisoquinolin-
3-amine (Predicted)

3-
Aminoisoquinoline[
3][4][5][6][7]

6-Iodoisoquinoline

Molecular Formula C₉H₇IN₂ C₉H₈N₂ C₉H₆IN

Molecular Weight 270.07 g/mol 144.17 g/mol 255.06 g/mol

Appearance
Likely a solid at room

temperature
Yellow/green solid Solid

Melting Point Not available 172-178 °C Not available

Boiling Point Not available 331.2 °C (predicted) Not available

Solubility

Predicted to be

sparingly soluble in

water, soluble in

organic solvents like

DMSO and DMF.

Not available Not available

pKa Not available 5.05 (predicted) Not available

CAS Number Not available 25475-67-6 75476-84-5

Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons. The chemical shifts will be influenced by the electron-donating amino group and the

electron-withdrawing, anisotropic effects of the iodine atom. Protons on the pyridine ring will

likely appear at different chemical shifts compared to those on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the

carbon atoms of the isoquinoline core. The carbons bearing the iodine and amino

substituents will show characteristic shifts.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to the molecular weight of the compound.

Synthesis
A definitive, experimentally validated synthesis for 6-Iodoisoquinolin-3-amine is not readily

available in the literature. However, a plausible synthetic route can be proposed based on

established methods for the synthesis and functionalization of the isoquinoline core. A potential

two-step approach is outlined below.

Proposed Synthetic Pathway
A logical approach would involve the synthesis of 3-aminoisoquinoline followed by

regioselective iodination.
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Step 1: Synthesis of 3-Aminoisoquinoline

Step 2: Iodination

2-Methylbenzonitrile

+ Reagent for Amination
(e.g., Sodamide in liq. NH3)

[Ref: 10]

3-Aminoisoquinoline

+ Iodinating Agent
(e.g., N-Iodosuccinimide (NIS))

[Ref: 3]

6-Iodoisoquinolin-3-amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Iodoisoquinolin-3-amine.

Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 3-Aminoisoquinoline

One established method for the synthesis of 3-aminoisoquinoline involves the reaction of 2-

methylbenzonitrile with a strong base like sodamide in liquid ammonia, following the principles
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of the Chichibabin amination reaction on a related system[8][9][10].

Reaction: 2-Methylbenzonitrile is reacted with sodamide in liquid ammonia.

Mechanism: The reaction likely proceeds through the formation of a carbanion at the methyl

group, which then attacks the nitrile carbon of another molecule, leading to cyclization and

subsequent amination.

Purification: The resulting 3-aminoisoquinoline would be purified using standard techniques

such as recrystallization or column chromatography.

Step 2: Regioselective Iodination of 3-Aminoisoquinoline

The introduction of an iodine atom at the 6-position of the 3-aminoisoquinoline core would likely

be achieved through electrophilic aromatic substitution. The directing effects of the existing

amino group and the fused benzene ring will influence the position of iodination. While the

amino group is activating and ortho-, para-directing, the overall electronic nature of the

isoquinoline ring system will play a crucial role. Direct iodination of 6-nitroisoquinoline has been

shown to yield the 5-iodo derivative, suggesting that the 5 and 8 positions are generally more

susceptible to electrophilic attack[11]. Therefore, achieving selective iodination at the 6-position

might require specific reaction conditions or a multi-step functionalization strategy. A potential

method could involve the use of N-Iodosuccinimide (NIS) as the iodinating agent[11].

Reaction: 3-Aminoisoquinoline is treated with an electrophilic iodinating agent such as N-

Iodosuccinimide (NIS) in a suitable solvent.

Conditions: The reaction conditions, including solvent and temperature, would need to be

optimized to favor iodination at the 6-position. The use of a directing group might be

necessary to achieve the desired regioselectivity.

Purification: The final product, 6-Iodoisoquinolin-3-amine, would be purified by methods

such as column chromatography and characterized by NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways
The biological activity of 6-Iodoisoquinolin-3-amine has not been explicitly reported. However,

based on the known pharmacology of related isoquinoline derivatives, several potential areas
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of biological interest can be hypothesized. Isoquinoline alkaloids are known to possess a broad

spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects[2].

Structure-Activity Relationship (SAR) Insights
Amino Group at Position 3: The presence of an amino group at the 3-position of the

isoquinoline ring has been associated with various biological activities. For instance, some 3-

aminoisoquinoline derivatives have shown potential as CNS depressants[12]. Furthermore,

substitutions at the 3-position of the isoquinoline nucleus have been shown to yield

compounds with anticancer activity[2].

Iodine at Position 6: Halogenation, particularly iodination, can significantly impact a

molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can increase

lipophilicity, potentially enhancing membrane permeability and oral bioavailability. It can also

participate in halogen bonding, a non-covalent interaction that can influence drug-target

binding affinity. Structure-activity relationship studies on decahydroisoquinolines have

indicated that lipophilic substitutions at the 6-position can lead to superior antiarrhythmic

properties[13].

Hypothesized Biological Targets and Signaling
Pathways
Given the prevalence of isoquinoline-based compounds as kinase inhibitors, a plausible

hypothesis is that 6-Iodoisoquinolin-3-amine could target protein kinases involved in cell

signaling pathways crucial for cell proliferation and survival, such as those implicated in

cancer[14].
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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
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This diagram illustrates a potential mechanism where 6-Iodoisoquinolin-3-amine could act as

an inhibitor of a key kinase, such as RAF, in the MAPK/ERK pathway. This pathway is

frequently dysregulated in various cancers and is a common target for drug development.

Conclusion
While direct experimental data on 6-Iodoisoquinolin-3-amine is scarce, this technical guide

provides a foundational understanding of its structure, predicted properties, a plausible

synthetic route, and potential biological activities based on the well-established chemistry and

pharmacology of the isoquinoline scaffold. The unique combination of an amino group at the 3-

position and an iodine atom at the 6-position makes this compound an interesting candidate for

further investigation in medicinal chemistry and drug discovery. The proposed synthetic

strategies and hypothesized biological targets offer a starting point for researchers aiming to

synthesize and evaluate this novel isoquinoline derivative. Further experimental validation is

necessary to confirm the properties and biological activities outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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